

Application Notes and Protocols for PD 128907 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of PD 128907, a potent and selective dopamine D3 receptor agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

PD 128907 hydrochloride is a high-affinity D3 dopamine receptor agonist, with a binding affinity (Ki) of approximately 2.3 nM.[1] It displays significant selectivity (18 to 200-fold) over other dopamine receptor subtypes.[1] This selectivity makes it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and depression.[2]

Chemical and Physical Properties

Property	Value	Source
Molecular Weight	285.77 g/mol	[3]
Formula	С14H19NO3 · HCl	
Purity	≥98% (HPLC)	
Appearance	White to off-white solid	[4]
CAS Number	300576-59-4	



Solubility Data

The solubility of PD 128907 can vary depending on the solvent and experimental conditions such as temperature and sonication. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially in DMSO.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source
Water	2.86 - 16.67	10 - 58.33	[4]
DMSO	12 - 150	41.99 - 524.9	[2][3][5]
DMF	10	~35	[2]
Ethanol	Slightly Soluble	-	[2]
PBS (pH 7.2)	0.5	~1.75	[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- (+)-PD 128907 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- · Calibrated pipettes and sterile tips
- Vortex mixer



Sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of PD 128907 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of PD 128907 (based on a molecular weight of 285.77 g/mol). Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.[1]
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Ensure the tubes are tightly sealed to prevent moisture absorption.

Protocol 2: Preparation of Formulation for In Vivo Experiments

This protocol provides a common formulation for systemic administration in animal models.

Materials:

- PD 128907 hydrochloride stock solution in DMSO (e.g., 20.8 mg/mL as prepared in Protocol 1, step 3)[4]
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)



Sterile tubes and syringes

Procedure:

This protocol is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]

- Solvent Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the solvents. For 1 mL of the final formulation, add:
 - 400 μL of PEG300
 - 50 μL of Tween-80
 - Mix well.
- Drug Addition: Add 100 μL of the 20.8 mg/mL PD 128907 stock solution in DMSO to the vehicle mixture. Mix thoroughly until a clear solution is obtained.
- $\bullet\,$ Final Volume Adjustment: Add 450 μL of sterile saline to the mixture and mix until the solution is homogeneous.
- Administration: The final solution at a concentration of approximately 2.08 mg/mL (7.28 mM) is ready for administration.[4] This formulation should be prepared fresh before each experiment.

Storage and Stability

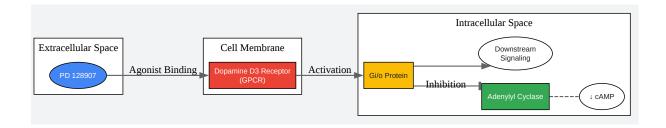
Proper storage is critical to maintain the integrity of PD 128907.



Form	Storage Temperature	Duration	Notes
Solid Powder	+4°C or -20°C	≥ 4 years	Store sealed and away from moisture. [2]
Stock Solution in Solvent	-20°C	1 month	Sealed storage, away from moisture.[4]
-80°C	6 months	Sealed storage, away from moisture.[4]	

Signaling Pathway and Experimental Workflow PD 128907 Signaling Pathway

PD 128907 acts as an agonist at the D3 dopamine receptor, which is a G protein-coupled receptor (GPCR). Activation of the D3 receptor can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channels and other downstream signaling cascades. In presynaptic neurons, D3 autoreceptors play a role in regulating dopamine synthesis and release.



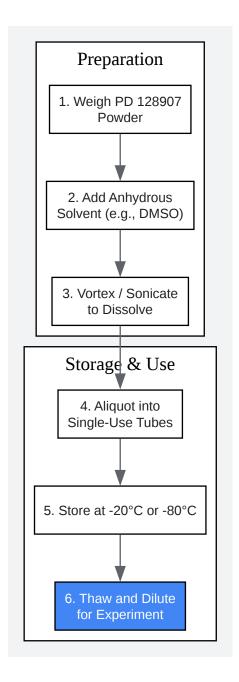
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Caption: PD 128907 agonism at the D3 receptor activates Gi/o, inhibiting adenylyl cyclase.

Experimental Workflow for Stock Solution Preparation



The following diagram illustrates the key steps for preparing a PD 128907 stock solution for experimental use.



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Caption: Workflow for preparing and storing PD 128907 stock solutions.

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